molecular formula C14H17N3O3S B4333214 METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE

METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE

Cat. No.: B4333214
M. Wt: 307.37 g/mol
InChI Key: KULRIGZNQMLTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}butanoate is a complex organic compound that features a pyrazole ring, a thienyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thienylacetyl group and the butanoate ester. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}butanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thienyl-containing molecules. Examples might include:

  • Methyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}propanoate
  • Ethyl 4-{3-[(2-thienylacetyl)amino]-1H-pyrazol-1-yl}butanoate

Uniqueness

What sets METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

methyl 4-[3-[(2-thiophen-2-ylacetyl)amino]pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-20-14(19)5-2-7-17-8-6-12(16-17)15-13(18)10-11-4-3-9-21-11/h3-4,6,8-9H,2,5,7,10H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULRIGZNQMLTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C=CC(=N1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE
Reactant of Route 6
METHYL 4-{3-[2-(THIOPHEN-2-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.